![molecular formula C9H13N3O2S B2549656 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034593-07-0](/img/structure/B2549656.png)

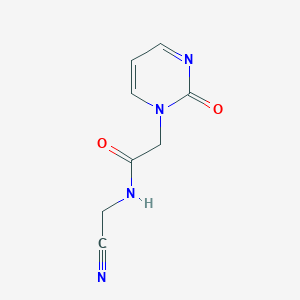

5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a derivative of the pyrazolo[1,5-a]pyrazine class, which is known for its potential biological activities. The presence of the cyclopropylsulfonyl group suggests that it may have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related compounds involves the 1,3-dipolar cycloaddition of diazoalkanes to enantiopure substrates, which can lead to the formation of pyrazolines with high selectivity and yields . Additionally, the synthesis of cycloalkane-annelated 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines has been reported, which involves the creation of novel ligands for the 5-HT6 receptors . These methods could potentially be adapted for the synthesis of 5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine by incorporating the appropriate cyclopropylsulfonyl group at the relevant step in the synthesis.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by a fused bicyclic ring system. The presence of a sulfonyl group can influence the electronic distribution and steric hindrance within the molecule, which can affect its reactivity and interaction with biological targets . The cyclopropyl group is known to impart rigidity to the molecular structure, which could influence the biological activity of the compound.

Chemical Reactions Analysis

Pyrazoline and pyrazole derivatives are known to undergo various chemical reactions, including cyclocondensations with hydrazines, which can lead to the regioselective synthesis of pyrazole derivatives . The reactivity of these compounds can be influenced by the nature of substituents, which can be exploited to synthesize a wide range of derivatives with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazine derivatives are influenced by their polyfunctional nature. For instance, tetrahydropyrido[2,3-b]pyrazine scaffolds can be synthesized with various substituents, demonstrating the versatility of these compounds in chemical synthesis . The presence of a sulfonyl group can affect the solubility and stability of the compound, while the cyclopropyl group can influence its conformational rigidity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial efficacy of pyrazole derivatives containing sulfonamide or similar moieties. For example, compounds have been developed to target a range of bacterial and fungal strains, demonstrating significant antimicrobial properties (Kendre et al., 2013; Elgemeie et al., 2017). These studies underscore the potential of sulfonamide-pyrazole conjugates in developing new antimicrobial agents.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, certain synthesized compounds were found to exhibit potent anti-inflammatory effects, underscoring their therapeutic potential in inflammation-related disorders (Kendre et al., 2013).

Anticancer Activity

Additionally, some pyrazole derivatives have been investigated for their anticancer activities. Through various synthetic routes, compounds have been evaluated against different cancer cell lines, showing promising anticancer efficacy (Nimbalkar et al., 2017). This research avenue is particularly compelling, suggesting the potential role of such compounds in cancer therapy.

Eigenschaften

IUPAC Name |

5-cyclopropylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c13-15(14,9-1-2-9)11-5-6-12-8(7-11)3-4-10-12/h3-4,9H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJFQIVCCBLUCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)

![Tert-butyl 7-sulfanyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2549581.png)

![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)